N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with benzothiazole derivatives under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst.
Reduction: Lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Another fluorinated compound with applications in the synthesis of pharmaceuticals.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[6-(propan-2-yl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-2-phenylacetamide is unique due to its combination of a hexafluoropropane moiety and a benzothiazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C21H19F6N3OS |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C21H19F6N3OS/c1-12(2)14-8-9-15-16(11-14)32-18(28-15)30-19(20(22,23)24,21(25,26)27)29-17(31)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
TWMLJLPVXAZDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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